molecular formula C17H28O5 B8452967 Ethyl 1-(7-ethoxy-7-oxoheptyl)-2-oxocyclopentane-1-carboxylate CAS No. 5239-91-8

Ethyl 1-(7-ethoxy-7-oxoheptyl)-2-oxocyclopentane-1-carboxylate

Cat. No. B8452967
Key on ui cas rn: 5239-91-8
M. Wt: 312.4 g/mol
InChI Key: JJFBQYBFBRTIEV-UHFFFAOYSA-N
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Patent
US03932487

Procedure details

Under agitation at 20° , 48 g. of Br2, dissolved in 500 ml. of CHCl3, is added dropwise within 2 hours to a solution of 100 g. of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone in 1 l. of CHCl3. The solvent is distilled off, the residue is taken up in a mixture of 4 l. of ethanol, l kg. of H2SO4 (density: 1.84), and 100 ml. of H2O, refluxed for 18 hours under N2 and poured on 10 kg. of ice after cooling. The reaction mixture is extracted three times with respectively 5 l. of ether, the combined ether extracts are dried over Na2SO4, the solvent is distilled off, and chromatographic purification of the residue (silica gel/petroleum ether : ether =1 : 1) yields 2-(6-carbethoxyhexyl)- 2-cyclopentenone.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.C([C:8]1([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])(OCC)=O>C(Cl)(Cl)Cl>[C:20]([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:8]1[C:9](=[O:13])[CH2:10][CH2:11][CH:12]=1)([O:22][CH2:23][CH3:24])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1(C(CCC1)=O)CCCCCCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20°
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
ADDITION
Type
ADDITION
Details
the residue is taken up in a mixture of 4 l
TEMPERATURE
Type
TEMPERATURE
Details
of H2O, refluxed for 18 hours under N2
Duration
18 h
ADDITION
Type
ADDITION
Details
poured on 10 kg
TEMPERATURE
Type
TEMPERATURE
Details
of ice after cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted three times with respectively 5 l
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of ether, the combined ether extracts are dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
chromatographic purification of the residue (silica gel/petroleum ether : ether =1 : 1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)CCCCCCC=1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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